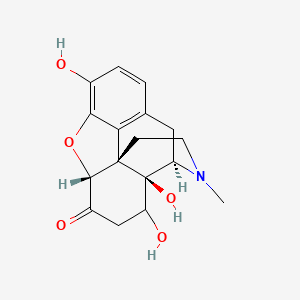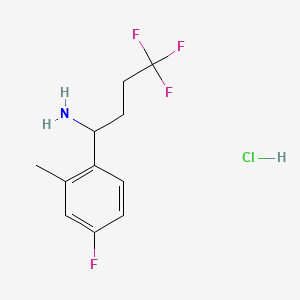
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is a synthetic compound characterized by the presence of trifluoromethyl and fluoro substituents on a butanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the butanamine backbone:
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can influence the compound’s binding affinity and activity at these targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: Shares the trifluoromethyl group but differs in the functional groups attached to the butane backbone.
4,4,4-Trifluoro-1-butanol: Similar trifluoromethyl group but lacks the fluoro and amine substituents.
4,4,4-Trifluoro-2-(trifluoromethyl)-1-butanol: Contains additional trifluoromethyl groups, leading to different chemical properties.
Uniqueness
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is unique due to the specific combination of trifluoromethyl, fluoro, and amine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H14ClF4N |
|---|---|
Poids moléculaire |
271.68 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F4N.ClH/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15;/h2-3,6,10H,4-5,16H2,1H3;1H |
Clé InChI |
OQZZFHPLPKHHBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(CCC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



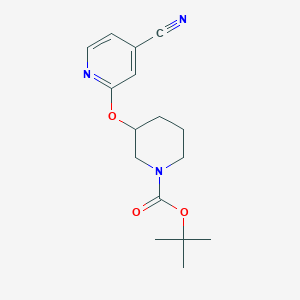
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
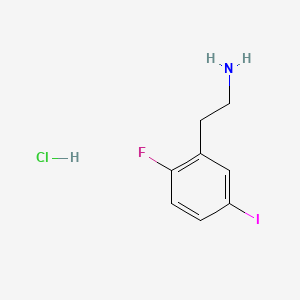
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)

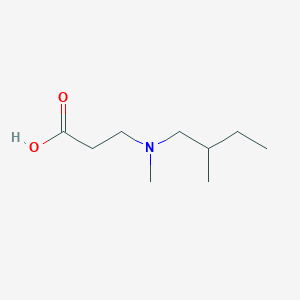
![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
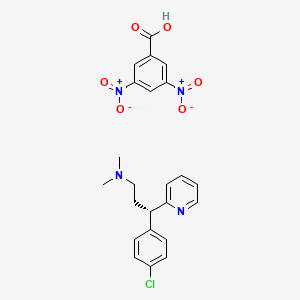
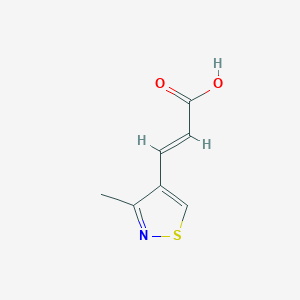
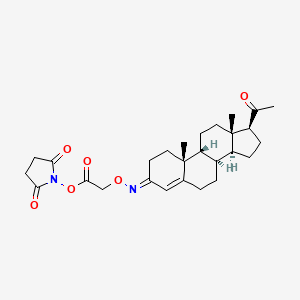
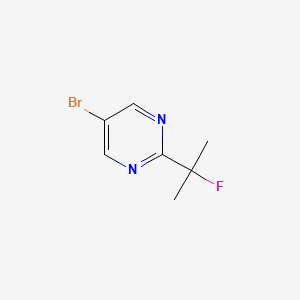
amine hydrochloride](/img/structure/B13451019.png)
